N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide
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Overview
Description
N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C17H20F3N5O4S and its molecular weight is 447.43. The purity is usually 95%.
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Scientific Research Applications
Cognitive Enhancement and Receptor Antagonism
SB-399885, a compound structurally related to the query chemical, has demonstrated significant potential as a cognitive enhancer. It exhibits high affinity for the human recombinant and native 5-HT(6) receptors and functions as a potent competitive antagonist. In animal models, SB-399885 has shown to reverse scopolamine-induced cognitive deficits and improve learning and memory in aged rats, suggesting its therapeutic potential for disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia. These effects are likely mediated through enhancements in cholinergic function (Hirst et al., 2006).
Antioxidant and Enzyme Inhibition Properties
Sulfonamides incorporating 1,3,5-triazine motifs have been evaluated for their antioxidant properties and inhibitory activity against enzymes like acetylcholinesterase, butyrylcholinesterase, and tyrosinase, which are associated with diseases such as Alzheimer's, Parkinson's, and pigmentation disorders. These compounds have shown moderate antioxidant activity and significant enzyme inhibitory effects, indicating their potential in therapeutic applications (Lolak et al., 2020).
Carbonic Anhydrase Inhibition
Ureido benzenesulfonamides incorporating 1,3,5-triazine moieties have been identified as potent inhibitors of human carbonic anhydrase isoforms, especially the tumor-associated isoform hCA IX. These findings highlight the potential of these compounds as therapeutic agents in diseases where carbonic anhydrase IX is implicated, like cancer (Lolak et al., 2019).
Antimicrobial Activity
Novel benzenesulfonamides with 1,3,5-triazine and piperidinyl moieties have been synthesized and tested for their antimicrobial efficacy. Certain compounds in this category have exhibited significant antimicrobial activity against various strains, indicating their potential as antimicrobial agents (Desai et al., 2016).
Mechanism of Action
Target of Action
Boronic acids and their esters, which this compound is a part of, are highly considered compounds for the design of new drugs and drug delivery devices .
Mode of Action
It’s known that boronic acids and their esters can undergo protodeboronation, a process that involves the removal of a boron atom from the molecule . This process can be catalyzed and can lead to various transformations, such as anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
The protodeboronation process can be utilized in the synthesis of various complex molecules . For example, it has been used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .
Pharmacokinetics
It’s important to note that boronic acids and their esters are only marginally stable in water . This could potentially affect the bioavailability of the compound.
Result of Action
The ability of boronic acids and their esters to undergo protodeboronation can lead to various transformations, which can be utilized in the synthesis of complex molecules .
Action Environment
The pH strongly influences the rate of reaction of boronic acids and their esters, which is considerably accelerated at physiological pH . Therefore, environmental factors such as pH can influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
N-[(4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N5O4S/c1-28-16-23-14(22-15(24-16)25-9-3-2-4-10-25)11-21-30(26,27)13-7-5-12(6-8-13)29-17(18,19)20/h5-8,21H,2-4,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVHQPPPBWQCGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCCCC2)CNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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